![molecular formula C19H15BrN2O3 B15106133 1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B15106133.png)
1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
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Overview
Description
1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that features a benzodioxole ring fused with a brominated tetrahydropyridoindole structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes.
Bromination: The benzodioxole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Indole Formation: The brominated benzodioxole is then coupled with an appropriate indole precursor through a Pd-catalyzed C-N cross-coupling reaction.
Final Coupling: The resulting intermediate is then coupled with a pyridoindole derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Biological Studies: The compound is used to study the effects of indole derivatives on cell cycle arrest and apoptosis in cancer cells.
Chemical Biology: It serves as a template for designing new molecules with enhanced biological activity.
Mechanism of Action
The mechanism of action of 1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with microtubules and tubulin proteins. The compound modulates microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This action is similar to other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar core structure and have been studied for their anticancer properties.
6-bromobenzo[d][1,3]dioxol-5-yl)methanamine: Another brominated benzodioxole derivative with potential biological activity.
Uniqueness
1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is unique due to its specific combination of a benzodioxole ring with a brominated tetrahydropyridoindole structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H15BrN2O3 |
---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl-(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C19H15BrN2O3/c20-14-3-1-2-12-13-9-22(7-6-15(13)21-18(12)14)19(23)11-4-5-16-17(8-11)25-10-24-16/h1-5,8,21H,6-7,9-10H2 |
InChI Key |
YIFAYHWMBAUGTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=CC=C3Br)C(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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